molecular formula C17H21N3O2 B2371796 tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 2288708-62-1

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2371796
CAS No.: 2288708-62-1
M. Wt: 299.374
InChI Key: CWPUCSFRVLGMBM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that features both indazole and dihydropyridine moieties. These structural motifs are known for their significant biological activities and are often found in pharmacologically active compounds. The indazole ring is particularly notable for its presence in various medicinal agents, including antihypertensive, anticancer, and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the indazole ring through cyclization reactions involving ortho-substituted benzylidenehydrazines . The dihydropyridine moiety can be introduced via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing byproducts. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of indazole and dihydropyridine rings, which confer a diverse range of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-(1H-indazol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPUCSFRVLGMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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